molecular formula C4H10N2S B8644720 N-ethyl-S-methyl-isothiourea CAS No. 44595-80-4

N-ethyl-S-methyl-isothiourea

Cat. No.: B8644720
CAS No.: 44595-80-4
M. Wt: 118.20 g/mol
InChI Key: HRDFVQLHRAQAKQ-UHFFFAOYSA-N
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Description

Significance of Isothiourea Scaffolds in Synthetic Organic Chemistry

Isothioureas represent a versatile class of organocatalysts and synthetic intermediates that have garnered substantial attention in modern organic chemistry. keaipublishing.compolimi.it Their unique structural framework, characterized by a C(=NR)S group, allows them to act as potent nucleophilic catalysts, activating a range of substrates for various chemical transformations. polimi.it This catalytic activity is particularly valuable in asymmetric synthesis, where the development of chiral isothioureas has enabled the enantioselective formation of complex molecules. researchgate.net The utility of isothiourea scaffolds extends to their role as key building blocks for the synthesis of diverse heterocyclic compounds. organic-chemistry.orgresearchgate.net

In the realm of organocatalysis, isothioureas have been successfully employed in a multitude of reactions, including acyl transfer reactions, aldol (B89426) reactions, Michael additions, and cycloadditions. polimi.itrsc.orgcore.ac.uk They can generate several reactive intermediates, such as acyl ammoniums, ammonium (B1175870) enolates, and α,β-unsaturated acyl ammoniums, which then participate in stereoselective bond-forming processes. researchgate.netresearchgate.net For instance, chiral isothiourea catalysts have been pivotal in the asymmetric functionalization of carboxylic acids and their derivatives, leading to the synthesis of valuable β-lactams and α-amino acid derivatives. rsc.orgcore.ac.uk

Furthermore, the isothiourea moiety serves as a crucial synthon in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to generate complex products. keaipublishing.comorganic-chemistry.org Recent advancements have focused on developing more environmentally benign, metal-free, and atom-economical methods for isothiourea synthesis, including electrochemical approaches. keaipublishing.com These developments underscore the growing importance of isothiourea-based methodologies in constructing intricate molecular architectures with applications in medicinal chemistry and materials science. organic-chemistry.org

Overview of N-ethyl-S-methyl-isothiourea in Contemporary Chemical Research

This compound is a specific alkylisothiourea that has been investigated for its distinct chemical properties and potential applications. As a member of the S-alkylisothiourea family, it shares the characteristic reactivity of this class of compounds while also exhibiting features influenced by its specific N-ethyl and S-methyl substituents. Research involving this compound often falls within the broader study of isothioureas as inhibitors of nitric oxide synthases (NOS). nih.gov

Studies have shown that S-substituted isothioureas, including the ethyl derivative, can act as potent inhibitors of various NOS isoforms. nih.gov The inhibitory activity is influenced by the nature of the S-alkyl group, with research indicating that the potency can decline if the alkyl chain exceeds a certain length. nih.gov Specifically, S-ethylisothiourea has been identified as a potent inhibitor of both endothelial NOS (eNOS) and inducible NOS (iNOS), demonstrating limited selectivity between these isoforms. nih.gov This line of inquiry is primarily focused on understanding the structure-activity relationships within this class of inhibitors from a chemical biology perspective.

In synthetic contexts, while more complex chiral isothioureas often take the spotlight in asymmetric catalysis, simpler structures like this compound serve as fundamental models for understanding the reactivity and properties of the isothiourea core. For example, the synthesis of various N-substituted-S-methylisothiourea derivatives is a common theme in the development of new synthetic methodologies. rsc.orgcore.ac.uk

Historical Development of Alkylisothiourea Research

The study of alkylisothioureas has a long history rooted in the fundamental exploration of thiourea (B124793) chemistry. Early research, dating back to the early 20th century, focused on the basic synthesis and reactivity of these compounds. A notable historical application was the use of S-alkylisothioureas as precursors for the preparation of alkyl sulfonyl chlorides, a significant class of reagents in organic synthesis. acs.orgthieme-connect.com This transformation highlights the early recognition of the synthetic utility of the isothiourea linkage.

The development of synthetic methods for S-alkylisothioureas has evolved considerably over time. Initially, these compounds were prepared through the alkylation of thiourea with alkyl halides. thieme-connect.com Over the decades, more refined and environmentally friendly methods have been developed. This includes the use of N-chlorosuccinimide for chlorosulfonation to produce sulfonyl chlorides from S-alkylisothiourea salts, with the added benefit of being able to recycle the succinimide (B58015) byproduct. thieme-connect.comresearchgate.net

More recently, the focus of alkylisothiourea research has expanded dramatically with the advent of organocatalysis. polimi.it While early work established their role as synthetic intermediates, the last few decades have seen the emergence of chiral isothioureas as powerful catalysts for asymmetric synthesis. researchgate.netacs.org This shift marks a significant evolution from their initial use as stoichiometric reagents to their current status as highly efficient, stereocontrol-inducing catalysts. The development of novel isothiourea-based catalysts and their application in an ever-widening array of chemical transformations continues to be an active and important area of contemporary chemical research. core.ac.uknus.edu.sg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

44595-80-4

Molecular Formula

C4H10N2S

Molecular Weight

118.20 g/mol

IUPAC Name

methyl N'-ethylcarbamimidothioate

InChI

InChI=1S/C4H10N2S/c1-3-6-4(5)7-2/h3H2,1-2H3,(H2,5,6)

InChI Key

HRDFVQLHRAQAKQ-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N)SC

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for N Ethyl S Methyl Isothiourea and Its Derivatives

Direct Synthesis of N-ethyl-S-methyl-isothiourea

The direct formation of the this compound scaffold is primarily accomplished through the strategic formation of the S-C bond on a pre-existing thiourea (B124793) backbone.

The most traditional and widely employed method for synthesizing S-alkyl isothioureas is the direct S-alkylation of the corresponding thiourea. acsgcipr.org In the case of this compound, this involves the reaction of N-ethylthiourea with a methylating agent. The sulfur atom in thiourea is nucleophilic and readily attacks electrophilic carbon atoms.

Commonly used methylating agents include methyl iodide and dimethyl sulfate (B86663). acsgcipr.orgorgsyn.org The reaction is typically carried out in a suitable solvent, and the product is often isolated as a salt, such as a hydroiodide or sulfate salt. For instance, the reaction of thiourea with methyl sulfate is a well-established procedure for producing S-methylisothiourea sulfate, proceeding with an initial spontaneous reaction that is then brought to completion by refluxing. orgsyn.org A similar protocol can be applied using N-ethylthiourea as the starting material.

Table 1: Examples of S-Alkylation of Thioureas

Precursor Alkylating Agent Product Reference
Thiourea Methyl Sulfate S-methyl isothiourea sulfate orgsyn.org
Thiourea Methyl Bromide S-methyl-isothiourea hydrobromide google.com

This table is illustrative of the general reaction type.

Reaction Scheme: Two-Step Synthesis from Ethyl Isothiocyanate

CH₃CH₂NCS + NH₃ → CH₃CH₂NHC(S)NH₂ (N-ethylthiourea)

CH₃CH₂NHC(S)NH₂ + CH₃I → [CH₃CH₂NHC(NH₂)SCH₃]⁺I⁻ (this compound hydroiodide)

This method allows for the specific placement of the ethyl group on one of the nitrogen atoms before the sulfur is methylated.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. nih.gov These strategies are attractive from the standpoints of efficiency, atom economy, and green chemistry. nih.gov Several MCRs have been developed for the synthesis of isothiourea derivatives. acsgcipr.orgnih.gov

One such strategy involves the reaction of isocyanides, thiosulfonates, and amines. acsgcipr.org To synthesize this compound via this route, one could potentially use ethylamine, a methyl thiosulfonate, and an appropriate isocyanide. Another innovative MCR involves the combination of isocyanides, elemental sulfur, and amines, which generates thioureas that can be alkylated in situ or in a subsequent step. nih.gov A four-component approach has also been reported for synthesizing complex isothiourea derivatives, combining 1,4-diazabicyclo[2.2.2]octane (DABCO), alkyl bromides, secondary amines, and phenylisothiocyanate. nih.gov Adapting these MCRs for the specific synthesis of this compound would require selecting the appropriate starting materials, such as an ethyl-containing amine and a methylating agent.

Synthesis of this compound Derivatives

Once the this compound core is formed, it can be further modified to create a variety of derivatives. These modifications can occur at the unsubstituted nitrogen atom or at the sulfur atom.

The nitrogen atoms of the isothiourea moiety can be further functionalized through alkylation or acylation. N-alkylation can be achieved using various alkylating agents, often catalyzed by transition-metal complexes, to introduce additional alkyl groups onto the nitrogen atoms. rsc.org For this compound, the unsubstituted nitrogen is the primary site for such reactions.

N-acylation is another common derivatization strategy. The use of protecting groups like tert-butoxycarbonyl (Boc) is an example of N-acylation, leading to compounds such as N,N'-Bis-Boc-S-methylisothiourea, which is a valuable reagent in organic synthesis. chemimpex.com Similarly, this compound can be acylated using acid chlorides or anhydrides. nih.govresearchgate.net The regioselectivity of acylation on unsymmetrical thioureas (and by extension, isothioureas) is often influenced by the electronic properties of the substituents on the nitrogen atoms. researchgate.net

Table 2: Potential Derivatization Reactions at Nitrogen

Parent Compound Reagent Reaction Type Potential Product
This compound Benzyl Bromide N-Alkylation N-benzyl-N'-ethyl-S-methyl-isothiourea
This compound Acetyl Chloride N-Acylation N-acetyl-N'-ethyl-S-methyl-isothiourea

The sulfur atom in this compound and its derivatives is also a site for chemical modification, although this is less common than N-functionalization. The S-methyl group can potentially be exchanged for other alkyl or aryl groups, though this often requires harsh conditions or specific synthetic strategies.

A more common functionalization at the sulfur atom involves oxidation. The sulfide-level sulfur can be oxidized to a sulfoxide or a sulfone. These transformations would significantly alter the electronic properties and geometry of the molecule. Additionally, the sulfur atom can act as a directing group in certain catalytic C-H functionalization reactions, enabling modifications to adjacent parts of the molecule. researchgate.net In some contexts, the sulfur atom is viewed as a "bound sulfur," a species that can be involved in various physiological functions and redox regulation. mdpi.comnih.gov While specific examples for this compound are not extensively documented, these principles of sulfur chemistry suggest potential routes for creating novel derivatives.

Formation of Bridged and Cyclic Derivatives

The synthesis of cyclic and bridged derivatives of isothioureas involves the use of multicomponent reactions or intramolecular cyclizations to construct heterocyclic systems. These methods are significant for creating molecules with potential applications in medicinal chemistry and materials science.

One prominent approach is the one-pot, four-component synthesis of isothiourea-ethylene-tethered piperazine derivatives. This metal-free method combines 1,4-diazabicyclo[2.2.2]octane (DABCO), various alkyl bromides, secondary amines, and phenylisothiocyanate. nih.gov The reaction proceeds through two parallel nucleophilic pathways. Initially, DABCO reacts with an alkyl bromide, and the secondary amine adds to the phenylisothiocyanate. The subsequent combination of these intermediates results in the final product through the formation of a new C-S bond and the cleavage of a C-N bond. nih.gov This strategy has been successfully applied to generate a variety of piperazine compounds tethered to an isothiourea group via an ethylene (B1197577) link in good to high yields. nih.gov

Another strategy involves the isothiourea-catalyzed Michael addition-lactamisation protocol to generate iminothia- and iminoselenazinanone heterocycles. st-andrews.ac.uk This method utilizes α,β-unsaturated pentafluorophenyl esters as substrates. Symmetrical and unsymmetrical thioureas can be employed to create these six-membered heterocyclic systems with high enantioselectivity. st-andrews.ac.uk

The Biginelli reaction, a classic multicomponent reaction, provides a pathway to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs from urea (B33335)/thiourea, an aldehyde, and a β-ketoester. researchgate.net This approach is foundational in the synthesis of a wide range of heterocyclic compounds that are structurally related to cyclic isothiourea derivatives. researchgate.net

Furthermore, the reaction of N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas with malonic acid in the presence of acetyl chloride can be used to synthesize 1-(4/6-substituted-BT-2-yl)-3-phenyl-2-thiobarbituric acids, which are cyclic derivatives. nih.gov

Stereoselective and Enantioselective Synthesis Approaches

Isothioureas, particularly chiral derivatives like Benzotetramisole (BTM), have emerged as powerful Lewis base catalysts in a wide array of enantioselective transformations. nih.gov These catalysts activate carboxylic acid derivatives to form reactive intermediates such as acyl ammonium (B1175870) and α,β-unsaturated acyl ammonium species, which can then react with various nucleophiles stereoselectively. st-andrews.ac.uknih.gov

Isothiourea-Catalyzed Enantioselective Reactions:

Reaction TypeCatalystSubstratesOutcomeReference
Michael Addition(R)-BTMN-tosylated aminothiophenols, α,β-unsaturated mixed anhydridesSynthesis of 1,5-benzothiazepines nih.gov
Michael Addition-LactamisationIsothioureaUnsymmetrical thioureas, α,β-unsaturated pentafluorophenyl estersGeneration of iminothiazinanone heterocycles with point and axial chirality st-andrews.ac.uk
[2+2] CycloadditionHyperBTM2-arylacetic anhydrides, N-alkyl isatinsFormation of spirocyclic β-lactones, leading to highly enantioenriched β-hydroxyamides after ring opening nih.gov
Michael AdditionHyperBTM3-aryloxindole and 4-substituted-dihydropyrazol-3-one pronucleophiles, α,β-unsaturated p-nitrophenyl estersProducts with two contiguous stereocentres, one of which is quaternary, in high yield and enantioselectivity nih.gov

A key principle in these reactions is the in situ generation of an α,β-unsaturated acyl ammonium intermediate from an aryl ester or anhydride (B1165640). This intermediate is highly electrophilic and susceptible to conjugate addition by a nucleophile. The chiral scaffold of the isothiourea catalyst, such as HyperBTM or (R)-BTM, directs the approach of the nucleophile, thereby controlling the stereochemical outcome of the reaction. nih.govrsc.org For instance, in the Michael addition of N-heterocyclic pronucleophiles, the stereochemistry is rationalized by the α,β-unsaturated acyl isothiouronium intermediate adopting a specific conformation, which is locked by a 1,5 S···O interaction. The nucleophile then adds to a specific face of this intermediate, guided by the catalyst's stereodirecting groups. nih.govrsc.org

These catalytic systems have been successfully applied to synthesize β-lactones, thiochromenes, and molecules with contiguous quaternary and tertiary stereocenters with excellent diastereo- and enantioselectivity. nih.govnih.govnih.gov The versatility of this approach allows for the variation of both the nucleophile and the α,β-unsaturated substrate, providing access to a diverse range of chiral molecules. nih.gov

Purification and Isolation Techniques in Preparative Research

The purification and isolation of this compound and its derivatives are critical steps to ensure the purity of the final compounds for subsequent analysis and application. The techniques employed are largely dependent on the physical properties of the specific derivative, such as its polarity, solubility, and crystallinity.

Common Purification and Isolation Methods:

TechniqueDescriptionTypical Solvents/ConditionsReference
Recrystallization The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the mother liquor.Ethanol (B145695)/acetonitrile, Methanol/diethyl ether, Isopropanol (with active carbon), Anhydrous ethanol. google.commdpi.comorgsyn.org
Precipitation/Washing The product is precipitated from the reaction mixture by adding a non-solvent. The resulting solid is then filtered and washed to remove residual reagents and byproducts.The reaction mixture is diluted with diethyl ether to precipitate the product. The precipitate is filtered off. google.com
Filtration and Concentration After the reaction, the product, if solid, is collected by suction filtration. The filtrate can be concentrated to obtain a second crop of crystals.The product is filtered and washed with portions of ice water or alcohol. The mother liquor is concentrated to yield more product. orgsyn.orgorgsyn.org
Chromatography While not explicitly detailed for the target compound in the provided context, column chromatography is a standard method for purifying organic compounds based on differential adsorption on a stationary phase.Not specified.
Acid-Base Extraction This technique can be used to separate acidic or basic compounds from neutral impurities by partitioning them between an organic solvent and an aqueous acid or base.Not specified.

In many reported syntheses of S-methyl-isothiourea salts and derivatives, recrystallization is the most frequently cited method for purification. For example, hydrochloride salts of S-methyl-isothiourea derivatives can be purified by recrystallization from a mixture of ethanol and acetonitrile. google.com Similarly, hydrobromide salts are often recrystallized from methanol and diethyl ether. google.com For neutral thiourea derivatives, pouring the reaction mixture into an ice-water mixture can induce precipitation, after which the solid is filtered, washed with water, and then recrystallized from a solvent like isopropanol, sometimes with the addition of activated carbon to remove colored impurities. mdpi.com The choice of solvent is crucial and is determined empirically to provide good solubility at high temperatures and poor solubility at low temperatures for the desired compound.

Chemical Reactivity and Transformation Mechanisms of N Ethyl S Methyl Isothiourea

Nucleophilic Addition Reactions

The core reactivity of N-ethyl-S-methyl-isothiourea involves nucleophilic addition to the central carbon atom, followed by the elimination of methanethiol. This pathway is fundamental to the formation of various substituted guanidines and related structures.

Reactions with Amines leading to Guanidine (B92328) Formation

The most common transformation of S-methylisothioureas is their reaction with amines to form guanidines. This reaction, known as guanidinylation, is a widely used method for constructing the guanidine functional group found in many biologically active compounds. The process involves the nucleophilic attack of an amine on the electrophilic carbon of the isothiourea, displacing the methylthiol group.

The reaction of this compound with primary or secondary amines provides a direct route to N,N'-disubstituted guanidines. The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the methylthiolate anion, a good leaving group. This method is a cornerstone for the synthesis of the guanidine functionality. The traditional synthesis of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas with thiophilic metal salts. However, the use of S-methylisothioureas offers a reliable alternative.

The general mechanism involves the following steps:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbon of the isothiourea.

Proton Transfer: A proton is transferred from the attacking amine to one of the isothiourea nitrogens.

Elimination: The methylthiolate group is eliminated, forming the stable guanidinium (B1211019) salt, which is then neutralized to the guanidine.

Reactant 1Reactant 2ProductConditions
This compoundPrimary Amine (R-NH₂)N-ethyl-N'-alkyl-guanidineHeat, Polar Solvent
This compoundSecondary Amine (R₂NH)N-ethyl-N',N'-dialkyl-guanidineHeat, Polar Solvent

A variation of this reactivity is used to synthesize polysubstituted biguanides, which are structures containing two linked guanidine units. This is achieved using N1-cyano-S-methylisothioureas as the starting material. The synthesis is a multi-step process that leverages the reactivity of both the cyano group and the S-methylisothiourea moiety.

The reaction pathway is as follows:

Preparation of Precursor: N1-cyano-S-methylisothioureas are obtained from the reaction of dimethyl N-cyanodithioiminocarbonate with various amines.

First Amine Addition: The addition of one equivalent of an amine to the N1-cyano-S-methylisothiourea leads to the substitution of the thiomethyl group, forming an N-substituted cyanoguanidine.

Second Amine Addition: The resulting cyanoguanidine can then react with a second amine to form the biguanide structure.

Suyama et al. developed a direct synthesis of biguanides through a double addition of amines to N-substituted-N1-cyano-S-methylisothioureas, catalyzed by Lewis acids like FeCl₃ or ZnCl₂. orgsyn.org This method provides a direct route to polysubstituted biguanides in moderate to good yields. orgsyn.org

Table 1: Lewis Acid-Catalyzed Synthesis of Biguanides orgsyn.org

N-substituent (R) Amine Lewis Acid Solvent Yield (%)
Butyl Butylamine FeCl₃ THF 75
Phenyl Aniline FeCl₃ Dioxane 65

In the synthesis of complex molecules, it is often necessary to use protected forms of guanidines. N-protected S-methylisothioureas are excellent reagents for this purpose. The protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), modulate the reactivity of the isothiourea and the resulting guanidine.

N,N'-Bis-Boc-S-methylisothiourea is a widely used reagent that reacts with primary amines to yield N,N'-bis-Boc-protected guanidines. libretexts.org The presence of these electron-withdrawing protecting groups facilitates the nucleophilic attack by the amine and the subsequent elimination of the methylthiolate. libretexts.org These protecting groups can be selectively removed under different conditions, allowing for further functionalization of the guanidine unit. For instance, Rault and co-workers demonstrated that heating N',N'-bis-Boc-S-methyl isothiourea with benzylamine afforded the desired bis-Boc-protected benzyl guanidine. libretexts.org

Reactions with Other Nucleophiles (e.g., thiols, alcohols)

While reactions with amines are predominant, this compound can theoretically react with other nucleophiles such as thiols and alcohols. The reaction would follow the same mechanistic principle: nucleophilic attack at the C-2 carbon followed by the displacement of the methylthiolate leaving group.

However, the nucleophilicity of the attacking species is a critical factor. Thiols are generally less basic but more nucleophilic than alcohols due to the larger size and greater polarizability of the sulfur atom. chemistrysteps.commasterorganicchemistry.com Both are significantly weaker nucleophiles than primary or secondary amines. Consequently, reactions of S-methylisothioureas with thiols or alcohols are less common and would likely require harsher reaction conditions, such as higher temperatures or the use of a strong base to deprotonate the nucleophile into its more reactive thiolate or alkoxide form. masterorganicchemistry.com

The expected products from these reactions would be:

With a thiol (R'-SH): An N-ethyl-S'-alkyl-isothiourea derivative.

With an alcohol (R'-OH): An N-ethyl-O-alkyl-isourea derivative.

The decomposition of S-alkylisothiouronium salts using sodium ethoxide in ethanol (B145695) has been reported, which involves the alkoxide as a reagent, but this is typically used to generate thiols rather than for the synthesis of isoureas. researchgate.net

Electrophilic Transformations

While the primary reactivity of this compound is defined by its electrophilic carbon center, the nitrogen atoms possess lone pairs of electrons, allowing the molecule to also function as a nucleophile or Lewis base. This reactivity is harnessed in the field of organocatalysis.

Isothioureas are effective Lewis base catalysts for a variety of enantioselective transformations. rsc.org In these catalytic cycles, the isothiourea acts as the nucleophile, attacking an electrophilic substrate. For example, in reactions involving α,β-unsaturated esters, the isothiourea can add to the electrophile to form a covalent, chiral C(1)-ammonium enolate intermediate. rsc.org This intermediate activates the substrate towards a subsequent stereoselective reaction with another reagent.

The general mechanism for isothiourea catalysis involves:

Nucleophilic Attack: The isothiourea catalyst attacks an electrophilic substrate (e.g., an α,β-unsaturated acyl compound), forming a reactive isothiouronium intermediate.

Stereoselective Reaction: This chiral intermediate reacts with a nucleophile in a highly face-selective manner.

Catalyst Regeneration: The product is released, and the isothiourea catalyst is regenerated to continue the cycle.

This mode of action demonstrates the electrophilic transformation of the isothiourea itself, as it is transiently incorporated into a more complex, reactive intermediate. Rate and equilibrium constants for the reactions of various isothioureas with benchmark electrophiles have been measured to quantify their nucleophilicity. acs.org

Alkylation at Nitrogen Centers

The isothiourea moiety possesses two nitrogen atoms that can potentially undergo alkylation. The regioselectivity of this reaction is influenced by both electronic and steric factors. Generally, N-alkylation of isothioureas can be accomplished using various alkylating agents, such as alcohols or diols, often catalyzed by transition metal complexes like ruthenium. Electron-donating groups on the nitrogen atoms can stabilize the positive charge in the transition state, facilitating the reaction. While specific studies on this compound are not extensively detailed in available literature, the principles of N-alkylation suggest that reaction with an alkyl halide would lead to the formation of a quaternary isothiouronium salt. The substitution pattern on the nitrogen atoms influences which nitrogen is more nucleophilic and therefore more likely to be alkylated.

Cyanation Reactions

Cyanation reactions, which involve the introduction of a cyanide (-CN) group, are fundamental in organic synthesis for creating C-C bonds and accessing versatile nitrile intermediates. wikipedia.org Nitriles can be converted into various functional groups, including amines, carboxylic acids, and tetrazoles. Common cyanation methods include the Rosenmund-von Braun and Sandmeyer reactions, which traditionally use metal cyanides. wikipedia.org

More contemporary methods focus on reducing the toxicity of reagents. Isothiouronium salts have been developed as reagents for the synthesis of cyanomethyl thioesters from carboxylic acids, avoiding the direct use of thiols. acs.org Additionally, electrophilic cyanation of amines can be achieved using trimethylsilyl cyanide (TMSCN) in the presence of an oxidant like bleach, which generates an electrophilic cyanating agent in situ. nih.gov While direct cyanation reactions involving this compound as a substrate or reagent are not prominently documented, its amine-like nitrogen centers suggest it could potentially react with electrophilic cyanating agents. nih.gov

Cyclization Reactions and Heterocyclic Formation

This compound serves as a valuable precursor in the synthesis of diverse heterocyclic compounds. The isothiourea functional group provides a reactive scaffold for building rings through cyclocondensation and annulation reactions.

Annulation for Azepine Ring Precursors

Azepines, which are seven-membered nitrogen-containing heterocycles, are significant pharmacophores. nepjol.infodntb.gov.ua Their synthesis often involves methods like ring expansion of smaller nitrogen-containing rings or cycloaddition reactions. researchgate.netslideshare.net For instance, the insertion of a nitrene into a benzene ring is a common method for creating the azepine core. slideshare.net Although the direct use of this compound in annulation reactions to form azepine precursors is not specifically detailed in the reviewed literature, its bifunctional nature makes it a plausible candidate for participating in multi-step syntheses that construct such seven-membered rings.

Synthesis of Guanidinopyrimidine Derivatives

A key application of isothioureas is in the synthesis of guanidinopyrimidines. S-methylisothiourea is known to react with amino groups on a pyrimidine (B1678525) ring to form the corresponding guanidinopyrimidine derivatives. kyushu-u.ac.jp In this reaction, the isothiourea acts as a guanidinylating agent, where the S-methyl group is eliminated.

By analogy, this compound is an effective reagent for introducing a substituted guanidino group onto a pyrimidine scaffold. The reaction proceeds by the nucleophilic attack of the pyrimidine's amino group on the isothiourea, leading to the formation of an N-ethyl-guanidinopyrimidine. This transformation is a reliable method for accessing these biologically relevant heterocyclic systems. kyushu-u.ac.jp

Table 1: Synthesis of Guanidinopyrimidine Derivatives

Reactant 1Reactant 2Product ClassKey Transformation
AminopyrimidineS-methylisothioureaGuanidinopyrimidineGuanidinylation
AminopyrimidineThis compoundN-ethyl-guanidinopyrimidineN-ethyl-guanidinylation

Formation of Isothiourea-Ethylene-Tethered-Piperazine Derivatives

While not starting from this compound, a notable multicomponent reaction produces complex isothiourea-ethylene-tethered-piperazine derivatives. This efficient, metal-free, one-pot synthesis combines 1,4-diazabicyclo[2.2.2]octane (DABCO), various alkyl bromides, secondary amines, and phenylisothiocyanate. The reaction proceeds through the in-situ generation of DABCO salts, which then react with the other components. A key mechanistic step involves the formation of a C–S bond with a simultaneous C–N bond cleavage, ultimately assembling the target piperazine derivative tethered to an isothiourea group. This demonstrates a sophisticated strategy for constructing complex molecules where the isothiourea moiety is formed in situ.

Solid-Phase Synthesis of Isothiourea-Derived Heterocycles

Solid-phase synthesis is a powerful technique for generating libraries of organic molecules by building them on a solid polymer support. wikipedia.org Isothioureas are particularly useful in this context. A common strategy involves treating a resin-bound benzyl chloride with thiourea (B124793) to furnish a polymer-bound isothiouronium salt. researchgate.net This immobilized reagent can then undergo condensation with various building blocks, such as β-ketoesters, to form heterocyclic structures like 1,4-dihydropyrimidines directly on the resin. researchgate.net The final product is then cleaved from the solid support. This method leverages the reactivity of the isothiouronium salt as a key building block and allows for the efficient and modular construction of diverse heterocyclic libraries. researchgate.net

Table 2: Key Steps in Solid-Phase Synthesis Using Isothiourea

StepDescriptionReactantsIntermediate/Product
1. ImmobilizationAttachment of the reactive moiety to the solid support.Resin-bound chloride, ThioureaPolymer-bound isothiouronium salt
2. CondensationCyclocondensation with building blocks to form the heterocycle.Isothiouronium salt, β-ketoester, Aryl aldehydePolymer-bound dihydropyrimidine
3. CleavageRelease of the final product from the resin.Acidic or other cleavage conditionsFunctionalized dihydropyrimidine

Lack of Specific Research Data on Rearrangement and Isomerization of this compound

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the available research concerning the specific chemical reactivity and transformation mechanisms of this compound. In particular, detailed studies and research findings on its pyrolytic methyl migration phenomena and isomerization processes are not presently available in the public domain.

While the broader class of isothioureas is known to participate in various chemical reactions and rearrangements, specific experimental data or theoretical studies on the thermal behavior of this compound, including potential methyl group migration from the sulfur to a nitrogen atom under pyrolytic conditions, remain uncharacterized.

Similarly, dedicated isomerization studies, which would detail the transformation of this compound into its structural isomers under different conditions (e.g., thermal, photochemical, or catalytic), have not been reported. General rearrangement reactions in analogous heterocyclic systems, such as the Dimroth rearrangement, have been documented for compounds like triazoles and pyrimidines. However, the applicability of such mechanisms to this compound has not been investigated.

The absence of specific research in these areas prevents a detailed and scientifically accurate discussion as outlined in the requested article structure. Further empirical research is required to elucidate the chemical reactivity and transformation pathways of this compound.

Applications of N Ethyl S Methyl Isothiourea As a Chemical Intermediate

Precursor in Guanidine (B92328) Synthesis

The most prominent application of N-ethyl-S-methyl-isothiourea is in the synthesis of guanidines. The isothiourea group is an excellent electrophilic amidine synthon. The S-methyl group acts as a good leaving group, facilitating the reaction with nucleophilic amines to form the stable guanidinium (B1211019) core. This method is a cornerstone for creating a wide array of substituted guanidines. nih.govrsc.org

This compound and its salts are key reagents in the preparation of specific arginine derivatives. A notable example is the synthesis of NG-monoethyl-L-arginine. This compound has been synthesized by coupling N-ethyl, S-methylthiopseudouronium iodide (a salt of this compound) with L-ornithine that has its alpha-amino group protected. nih.gov This reaction provides a direct method for introducing the ethylguanidino group onto the side chain of ornithine, effectively converting it into an N-ethylated arginine analog. nih.gov

Reactant 1Reactant 2ProductSignificance
N-ethyl, S-methylthiopseudouronium iodideα-amino-blocked L-ornithineNG-monoethyl-L-arginineSynthesis of a specific, modified amino acid. nih.gov

Isothioureas, including this compound, are common starting materials for the synthesis of substituted guanidines. nih.govrsc.org The general strategy involves the reaction of the isothiourea with a primary or secondary amine. In this reaction, the amine displaces the S-methyl group (as methanethiol) to yield the corresponding substituted guanidine. nih.gov This method is advantageous because it allows for the controlled and stepwise introduction of different substituents onto the guanidine nitrogen atoms, enabling the synthesis of both symmetrical and non-symmetrical products. nih.gov The versatility of N-protected S-methylisothioureas makes them valuable in constructing diverse guanidine-containing molecules for various applications, from medicinal chemistry to materials science. rsc.orgchemimpex.com

ReagentSubstrateProduct TypeReaction Condition Example
Isothiourea derivativeAmine (e.g., methylamine, pyrrolidine)Substituted GuanidineRefluxing in ethanol (B145695) nih.gov

The guanidine functional group is a key feature in many complex natural products and pharmaceuticals known for their biological activity. nih.gov Deoxyspergualin (B1217588), an immunosuppressive agent, contains two guanidino groups within its structure. The synthesis of such complex molecules often requires robust methods for introducing the guanidine moiety. While specific details on the use of this compound in the synthesis of deoxyspergualin are not extensively documented in the provided sources, the general principle of using S-methylisothioureas as guanylating agents is a standard and effective strategy in the synthesis of guanidine-containing natural products and their analogs. nih.govscholaris.ca This approach allows for the incorporation of the guanidine group late in a synthetic sequence, which is often necessary when dealing with sensitive and multi-functionalized molecules.

Building Block for Nitrogen-Containing Heterocyclic Systems

S-methylisothioureas are important intermediates for the synthesis of various nitrogen-containing heterocyclic compounds, particularly pyrimidines. kyushu-u.ac.jp They can react with compounds containing two electrophilic centers or a nucleophilic and an electrophilic center to undergo cyclization reactions. For instance, S-methylisothiourea sulfate (B86663) can be used to prepare guanidinopyrimidines by reacting with aminopyrimidines. kyushu-u.ac.jp It also serves as a precursor for various substituted pyrimidines that are, in turn, intermediates for more complex molecules. The reactivity of the isothiourea allows it to be incorporated into ring systems, providing a versatile route to a class of compounds with significant biological and pharmaceutical relevance. nih.govrsc.org

Isothiourea IntermediateDownstream Heterocyclic Product Example
S-methyl isothiourea sulfate4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
S-methyl isothiourea sulfateEthyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
S-methyl isothiourea sulfateEthyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (B8431330)

Role in Agrochemical Development

S-methylisothiourea salts serve as crucial intermediates in the production of several agrochemicals, including specific fungicides and insecticides. google.com The isothiourea moiety can be elaborated into the active heterocyclic systems found in these pesticides. This application highlights the industrial importance of this class of compounds in crop protection. The ability to use S-methylisothiourea derivatives to construct these agrochemicals provides an efficient synthetic pathway to these valuable products. chemimpex.com

Table of Agrochemicals Synthesized via S-methylisothiourea Intermediates

Agrochemical Class Specific Compound Example Role of Isothiourea Intermediate
Fungicide Dimethirimol google.com Precursor for the pyrimidine (B1678525) ring system google.com
Fungicide Ethirimol Precursor for the pyrimidine ring system

Biochemical and Mechanistic Investigations in Vitro

Modulation of Enzyme Activity

Inhibition of Nitric Oxide Synthases (NOS)

S-ethylisothiourea has been identified as a potent, competitive inhibitor of nitric oxide synthase (NOS) isozymes. Its mechanism involves competing with the natural substrate, L-arginine, at the enzyme's binding site. This inhibition is dose-dependent and can be prevented by an excess of L-arginine.

S-ethylisothiourea demonstrates potent inhibitory activity against the inducible isoform of nitric oxide synthase (iNOS). Research has shown it to be a powerful competitive inhibitor of both human and mouse iNOS. For the human iNOS isozyme, S-ethylisothiourea exhibits a K_i_ value of 17 nM. Its potency is even greater against the mouse iNOS, with a reported K_i_ value of 5.2 nM. The binding of S-ethylisothiourea to iNOS has been observed to perturb the enzyme's heme spectrum, indicating an alteration of the heme environment upon inhibitor binding. Studies have consistently placed S-substituted isothioureas, including the ethyl derivative, among the most potent inhibitors of iNOS activity reported.

The inhibitory effects of S-ethylisothiourea extend to the endothelial nitric oxide synthase (eNOS) isoform. In studies using the purified human eNOS enzyme, the compound displayed a K_i_ value of 36 nM. Other research has characterized S-ethylisothiourea as a potent inhibitor of the constitutive NOS activity in homogenates of bovine aortic endothelial cells, where eNOS is the predominant isoform.

S-ethylisothiourea is also an effective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. Investigations into its effect on the human nNOS isozyme determined its K_i_ value to be 29 nM. This demonstrates a significant, high-affinity interaction with the neuronal isoform, comparable to its effects on iNOS and eNOS.

The selectivity profile of S-ethylisothiourea across the different NOS isoforms has been a key area of investigation. Based on the inhibition constants for the human enzymes, S-ethylisothiourea shows limited selectivity. The ratio of inhibition constants (K_i_ eNOS / K_i_ iNOS) is approximately 2.1, indicating only a slight preference for iNOS over eNOS. Similarly, the selectivity for iNOS over nNOS (K_i_ nNOS / K_i_ iNOS) is about 1.7.

Broader studies on isothioureas indicate that while some members of this class exhibit relative selectivity for iNOS, compounds like S-ethylisothiourea and S-isopropylisothiourea are potent inhibitors of both constitutive (eNOS, nNOS) and inducible (iNOS) isoforms with little selectivity towards any single isoform. Generally, many isothiourea compounds show a 2- to 6-fold selectivity for human iNOS over eNOS.

Inhibition of Human Nitric Oxide Synthase (NOS) Isoforms by S-Ethylisothiourea
Enzyme IsoformInhibition Constant (K_i_)Selectivity Ratio (vs. iNOS)
Inducible NOS (iNOS)17 nM-
Endothelial NOS (eNOS)36 nM2.1
Neuronal NOS (nNOS)29 nM1.7

Inhibition of Acetylcholinesterase (AChE)

A review of the available scientific literature does not provide direct evidence of inhibitory activity of N-ethyl-S-methyl-isothiourea against acetylcholinesterase (AChE). While various thiourea (B124793) and isothiourea derivatives have been investigated for their potential as cholinesterase inhibitors, specific studies detailing the direct interaction and inhibition kinetics of this compound with AChE are not present in the reviewed sources. Research on this specific compound has predominantly focused on its potent effects on the nitric oxide synthase pathways.

Inhibition of Amyloid Beta (Aβ1-42) Aggregation

There is currently no available scientific literature or published research data detailing the effects of this compound on the aggregation of Amyloid Beta (Aβ1-42) peptides. While the broader class of thiourea derivatives has been investigated for various biological activities, specific studies focusing on this compound as an inhibitor of Aβ1-42 aggregation have not been identified.

N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition

No specific studies or data were found in the existing scientific literature concerning the inhibitory activity of this compound against the enzyme N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). Research on NAAA inhibitors has identified various chemical scaffolds, but this compound is not among the compounds characterized for this activity in published studies.

Antioxidant Activity in Cellular Systems

While various thiourea derivatives have been demonstrated to possess antioxidant properties in different experimental settings, there is a lack of specific research on the antioxidant activity of this compound within cellular systems. mdpi.commdpi.comnih.gov The potential for the thiourea moiety to contribute to radical scavenging is recognized, but dedicated studies to quantify this effect for the N-ethyl-S-methyl derivative in a cellular context are not available in the current body of scientific literature. hueuni.edu.vn

Below is a table summarizing the antioxidant activities of some other studied thiourea derivatives, to provide context on the general class of compounds.

Compound ClassAssayFindings
N-acyl thiourea derivativesDPPHA derivative bearing a 6-methylpyridine moiety exhibited the highest antioxidant capacity (~43%). mdpi.comnih.gov
Thiourea derivatives of 2-thiophenecarboxylic acidDPPH, FRAP, TEAC, CUPRACThe ortho-methylated derivative showed the highest antihemolytic and antioxidant effects. nih.gov
1,3-diphenyl-2-thiourea (DPTU)DPPH, ABTSDemonstrated significant free radical scavenging activity. hueuni.edu.vn

Effects on Cell Transformation and Cellular Processes

There is no scientific literature available that investigates the effects of this compound on cell transformation or other related cellular processes. It is important to distinguish this compound from structurally different chemicals such as N-ethyl-N-nitrosourea (ENU), which is a known mutagen and has been studied for its effects on cell transformation. acs.org However, no such studies have been published for this compound.

Mechanism of Biochemical Interaction at a Molecular Level

Due to the absence of studies on the interaction of this compound with specific biological targets such as Aβ1-42 or NAAA, the molecular mechanism of its biochemical interactions remains uncharacterized. The isothiourea moiety is known to participate in various chemical reactions and can form hydrogen bonds, which are crucial for ligand-receptor interactions. nih.gov However, without specific experimental or computational data for this compound, any discussion of its molecular-level interactions would be speculative. Research on other isothiourea derivatives has shown they can act as enzyme inhibitors through interactions within the active sites of proteins. nih.govmdpi.comnih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of N-ethyl-S-methyl-isothiourea and its derivatives, docking studies are instrumental in understanding their potential interactions with biological targets, such as enzymes and receptors. These studies can elucidate the binding modes and affinities, providing a rational basis for the design of new bioactive compounds.

Thiourea (B124793) pharmacophores are known to possess a variety of biological activities, and molecular docking has been employed to study their interactions with target proteins. nih.gov For instance, analogs of 1-allyl-3-benzoylthiourea have been docked into the DNA gyrase subunit B receptor to evaluate their binding interactions. nih.gov Such studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The stability of these complexes is often quantified by a docking score, with more negative values indicating a more favorable binding interaction. niscpr.res.in

The general process of a molecular docking study involves:

Preparation of the protein structure: This often involves downloading a crystal structure from a database like the Protein Data Bank (PDB) and preparing it by removing water molecules and adding hydrogen atoms. niscpr.res.in

Preparation of the ligand structure: The 3D structure of the compound, in this case, this compound or its derivatives, is generated and its energy is minimized. nih.gov

Docking simulation: The ligand is placed in the binding site of the protein, and various conformations and orientations are sampled to find the most stable binding mode.

Analysis of results: The resulting poses are ranked based on their docking scores, and the interactions between the ligand and the protein's active site residues are analyzed. ekb.eg

While specific docking studies on this compound are not extensively documented in the provided search results, the principles derived from studies on similar thiourea-containing molecules are directly applicable. For example, the thioamide or thiourea moieties are known to interact favorably with hydrophobic pockets in enzyme active sites. nih.gov

Table 1: Representative Ligand-Protein Interactions for Thiourea Derivatives from Docking Studies

Compound Class Target Protein Key Interacting Residues (Example) Type of Interaction Reference
1-allyl-3-benzoylthiourea analogs DNA gyrase subunit B Not specified Hydrogen bonding, hydrophobic interactions nih.gov
N-acyl thiourea derivatives S. aureus DNA gyrase B GLY101 Hydrogen bond nih.gov
Benzenesulfonamide-bearing thiourea derivatives M. tuberculosis enoyl reductase (InhA) Not specified Favorable hydrophobic interactions nih.gov

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules like this compound. dntb.gov.uascispace.com DFT methods can provide accurate predictions of various molecular properties by solving the Schrödinger equation in an approximate manner.

These calculations are used to:

Optimize molecular geometry: DFT can determine the most stable three-dimensional arrangement of atoms in a molecule, providing accurate bond lengths and angles. scispace.com This optimized geometry is crucial for understanding the molecule's shape and steric properties.

Calculate electronic properties: Properties such as Mulliken charges, which describe the partial charges on each atom, can be calculated to understand the distribution of electrons within the molecule. scispace.com This information is vital for predicting reactivity and intermolecular interactions.

Simulate spectroscopic data: DFT can be used to compute theoretical IR, NMR, and UV-Vis spectra. researchgate.net Comparing these theoretical spectra with experimental data can help to confirm the structure of a synthesized compound. researchgate.net For example, the calculated vibrational frequencies can be compared with experimental FT-IR spectra to assign specific peaks to molecular vibrations. researchgate.net

Different functionals and basis sets can be employed in DFT calculations, and the choice depends on the specific properties being investigated and the desired level of accuracy. mdpi.com For instance, the B3LYP functional is commonly used for geometry optimization and electronic structure calculations of organic molecules. scispace.commdpi.com

Table 2: Common Applications of DFT in the Study of Thiourea Derivatives

Application Predicted Property Significance
Geometry Optimization Bond lengths, bond angles, dihedral angles Provides the most stable 3D structure. scispace.com
Electronic Structure Analysis Mulliken charges, HOMO-LUMO energies Helps in understanding reactivity and charge distribution. scispace.com
Spectroscopic Analysis IR frequencies, NMR chemical shifts, UV-Vis absorption wavelengths Aids in the interpretation and confirmation of experimental spectra. researchgate.netnih.gov
Thermodynamic Properties Enthalpy, entropy, Gibbs free energy Allows for the prediction of reaction feasibility and equilibrium constants. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of chemical reaction mechanisms. nih.gov For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, identify transition states, and calculate activation energies. This provides a deeper understanding of the reaction kinetics and the factors that control selectivity.

Isothioureas are known to act as catalysts in various organic transformations. nih.gov Computational studies, often using DFT, can be employed to investigate the catalytic cycle of such reactions. nih.gov This involves locating the structures of all intermediates and transition states along the reaction coordinate. The calculated energy profile can then reveal the rate-determining step of the reaction and explain the origin of stereoselectivity. nih.gov

For example, in isothiourea-catalyzed reactions, computational analysis can identify the key non-covalent interactions, such as hydrogen bonding or chalcogen bonding, that stabilize the transition state and lead to the observed enantioselectivity. nih.gov By understanding these subtle energetic differences, chemists can design more efficient and selective catalysts.

Conformation and Tautomerism Studies

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. nih.gov this compound can exist in various conformations due to the rotation around its single bonds. Computational methods, such as DFT, can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net

Furthermore, isothioureas can exhibit tautomerism, which is the interconversion of structural isomers that differ in the position of a proton. For this compound, tautomeric forms involving the imino and amino groups are possible. Quantum chemical calculations can predict the relative stabilities of these tautomers in different environments (e.g., gas phase or in a solvent). nih.govnih.gov The energy difference between tautomers can be small, and their relative populations can be influenced by factors such as solvent polarity. nih.gov Understanding the predominant tautomeric form is crucial as it can significantly affect the molecule's chemical properties and its ability to interact with biological targets.

Theoretical conformational analysis using DFT can reveal the preferred dihedral angles and how substitutions on the molecule can influence these preferences. nih.gov For instance, N-methylation has been shown to significantly alter the preferred conformation of related N-acylhydrazones. nih.gov

Kinetic Isotope Effect Experiments in Mechanistic Research

The kinetic isotope effect (KIE) is a powerful experimental tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of the transition state. libretexts.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The most common KIE studies involve the substitution of hydrogen (¹H) with deuterium (²H). libretexts.org

There are two main types of KIEs:

Primary KIE: This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. researchgate.net The magnitude of the primary KIE (kH/kD) is typically greater than 1. princeton.edu

Secondary KIE: This occurs when the bond to the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgresearchgate.net Secondary KIEs are generally smaller than primary KIEs. researchgate.net

While specific KIE studies on this compound were not found in the search results, this technique could be applied to study reactions involving this compound, such as its synthesis or its role as a catalyst. For example, if a C-H bond is broken in the rate-limiting step of a reaction involving this compound, a significant primary KIE would be expected upon deuteration of that position. The magnitude of the KIE can provide detailed information about the symmetry of the transition state. researchgate.net

Table 3: Theoretical Application of KIE in Studying Reactions of this compound

Type of Reaction Potential Isotopic Labeling Expected KIE Type Mechanistic Insight
Proton transfer from the amino group N-D labeling Primary Involvement of proton transfer in the rate-determining step.
Nucleophilic attack at the ethyl or methyl group C-D labeling at the α-carbon Secondary Information about the hybridization change at the carbon center in the transition state.

Prediction of Molecular Descriptors for Research Design

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. researchgate.net These descriptors can be calculated from the molecular structure and are used in quantitative structure-activity relationship (QSAR) studies to develop mathematical models that predict the biological activity of compounds. researchgate.net

For this compound, a wide range of molecular descriptors can be calculated using various software packages. These descriptors can be broadly classified into:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule.

Physicochemical descriptors: These include properties like logP (lipophilicity) and polar surface area (PSA). niscpr.res.in

Once calculated, these descriptors can be used to build QSAR models that correlate the structural features of a series of compounds with their observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.net While specific QSAR studies for this compound are not detailed, the general methodology is widely applied in drug discovery for lead optimization. mdpi.com

Table 4: Examples of Molecular Descriptors and Their Relevance

Descriptor Category Example Descriptor Relevance in Drug Design
Physicochemical LogP Predicts the lipophilicity and membrane permeability of a molecule. niscpr.res.in
Physicochemical Polar Surface Area (PSA) Relates to a molecule's ability to permeate cell membranes. nih.gov
Electronic Dipole Moment Influences intermolecular interactions and solubility. nih.gov
Topological Molecular Weight A fundamental property affecting absorption and distribution.

Analytical Methodologies for N Ethyl S Methyl Isothiourea in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would be essential to determine the carbon-hydrogen framework of N-ethyl-S-methyl-isothiourea. ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. ¹³C NMR would reveal the number of unique carbon atoms and their chemical shifts would indicate their functional group environment (e.g., alkyl, C=N). However, specific, experimentally determined chemical shift data and coupling constants for this compound are not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It would be used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak would confirm the compound's molecular formula, and the fragmentation peaks would correspond to the loss of specific neutral fragments, helping to piece together the molecular structure. No published mass spectra or detailed fragmentation analyses for this compound were found.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for N-H, C-H, C=N, and C-S bonds. A search of the literature did not yield any specific IR spectra or tables of absorption frequencies for this compound.

Ultraviolet (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The wavelength of maximum absorption (λmax) can provide information about the presence of chromophores, such as the C=N double bond in the isothiourea moiety. No specific UV-Vis absorption data for this compound has been reported in the available scientific literature.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. A search for crystallographic data for this compound did not yield any results in crystallographic databases or published literature.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Chromatographic techniques are crucial for the purification and analysis of chemical compounds. Column chromatography is a common preparative technique to isolate a compound from a reaction mixture, while High-Performance Liquid Chromatography (HPLC) is a powerful analytical method for determining the purity of a substance and for quantitative analysis. The choice of stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase (a solvent or mixture of solvents) would be optimized to achieve effective separation. No specific protocols or retention data for the chromatographic separation of this compound have been documented in the reviewed sources.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element (typically carbon, hydrogen, nitrogen, and sulfur) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its purity and empirical formula. This validation is a critical step following the synthesis of a new compound.

For this compound, with the molecular formula C₄H₁₀N₂S, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The table below outlines these theoretical percentages. As of now, specific experimental data for this compound has not been detailed in the available research literature.

Table 1: Theoretical Elemental Composition of this compound (C₄H₁₀N₂S)

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Percentage (%)
CarbonC12.01448.0440.64%
HydrogenH1.011010.108.55%
NitrogenN14.01228.0223.71%
SulfurS32.07132.0727.14%
Total Molecular Weight 118.23 100.00%

To illustrate the application of this methodology in the characterization of related compounds, the synthesis and analysis of N-ethyl–N(4-methylthiazol)-2ylthiourea provide a clear example. ijsr.net In this study, the compound was synthesized and its elemental composition was determined. The experimental findings were then compared to the calculated values to verify the structure. ijsr.net

Table 2: Example of Elemental Analysis for N-ethyl–N(4-methylthiazol)-2ylthiourea (C₇H₁₁N₃S₂). ijsr.net

ElementCalculated (%)Found (%)
Carbon (C)41.7342.12
Hydrogen (H)4.975.05
Nitrogen (N)20.8620.61
Sulfur (S)31.7931.38

The close correlation between the "Calculated" and "Found" values in the example confirms the successful synthesis and purity of the derivative compound. ijsr.net A similar analytical approach would be essential for the validation of this compound in a research setting.

Advanced Kinetic Analysis Methods for Enzyme Inhibition Research

This compound belongs to the class of S-substituted isothioureas, which are recognized as potent inhibitors of nitric oxide synthase (NOS) enzymes. nih.gov Advanced kinetic analysis methods are crucial for characterizing the inhibitory mechanism and potency of such compounds. These analyses are foundational to understanding how the inhibitor interacts with the enzyme and for determining its potential as a selective therapeutic agent.

The primary enzyme target for this class of compounds is nitric oxide synthase (NOS), which exists in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). mdpi.commaastrichtuniversity.nl Kinetic studies on related isothioureas, such as S-methylisothiourea (SMT) and S-ethylisothiourea (ethyl-TU), have demonstrated that they act as competitive inhibitors at the L-arginine binding site of the enzyme. nih.gov This means they compete with the natural substrate, L-arginine, for access to the enzyme's active site. nih.gov

Key kinetic parameters determined in these studies include the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀). These values quantify the concentration of an inhibitor required to reduce the enzyme's activity by 50% and are a standard measure of inhibitor potency. A lower EC₅₀ value indicates a more potent inhibitor.

Advanced kinetic analysis involves comparing these potency values across the different NOS isoforms to determine selectivity. For instance, some isothioureas show a preference for inhibiting iNOS over eNOS. nih.gov This selectivity is a highly desirable trait, as iNOS is often associated with inflammatory conditions, while eNOS plays a critical role in maintaining normal physiological functions like blood pressure regulation. nih.govmaastrichtuniversity.nl

Research on S-substituted isothioureas has established their potent inhibitory effects on iNOS activity. nih.gov For example, S-ethylisothiourea (ethyl-TU) and S-methylisothiourea (SMT) were found to potently inhibit iNOS activity in activated macrophages. nih.gov The inhibition was shown to be preventable by an excess of L-arginine, confirming the competitive nature of the inhibition. nih.gov However, their potency against the constitutive eNOS isoform varied, highlighting differences in isoform selectivity. nih.gov Ethyl-TU was a potent inhibitor of both iNOS and eNOS with little selectivity, whereas SMT was found to be a relatively selective inhibitor of iNOS. nih.gov

The data below, from a study on S-substituted isothioureas, illustrates how kinetic analysis is used to compare the potency and selectivity of compounds closely related to this compound. nih.gov

Table 3: Inhibitory Activity (EC₅₀) of Isothiourea Analogs against NOS Isoforms. nih.gov

CompoundiNOS Activity (EC₅₀ in µM)eNOS Activity (EC₅₀ in µM)Selectivity Ratio (eNOS/iNOS)
S-methylisothiourea (SMT)2.0 ± 0.215.0 ± 2.07.5
S-ethylisothiourea (ethyl-TU)2.1 ± 0.13.5 ± 0.31.7

Note: The Selectivity Ratio is calculated from the EC₅₀ values and indicates the preference for inhibiting iNOS over eNOS. A higher ratio signifies greater selectivity for iNOS.

These kinetic methodologies are essential for characterizing the inhibitory profile of this compound and determining its potential for selective enzyme targeting in research.

Structure Activity Relationship Sar Studies of N Ethyl S Methyl Isothiourea Derivatives

Elucidating Structural Determinants for NOS Inhibition

S-ethylisothiourea has been identified as a potent competitive inhibitor of human nitric oxide synthase (NOS), with Ki values of 17, 36, and 29 nM for the inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isozymes, respectively. researchgate.net The binding of S-ethylisothiourea perturbs the spectrum of iNOS, which suggests it alters the environment of the bound heme. researchgate.net Studies on various analogs, including S-ethyl- and S-isopropylisothiourea, indicate that these alkyl substitutions fit into a small hydrophobic pocket within the enzyme. researchgate.net

Cyclized mimics of S-ethylisothiourea, such as 2-NH2-thiazoline and 2-NH2-thiazole, also act as competitive inhibitors of human NOS. researchgate.net A particularly interesting class of inhibitors is the bisisothioureas, which have shown high selectivity for iNOS. For instance, S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea is 190-fold more selective for iNOS over eNOS. researchgate.net

Further research has demonstrated that S-substituted isothioureas, including S-methylisothiourea (SMT), S-(2-aminoethyl)isothiourea (aminoethyl-TU), S-ethylisothiourea (ethyl-TU), and S-isopropylisothiourea (isopropyl-TU), are potent inhibitors of iNOS activity. nih.gov The inhibition is competitive with the L-arginine binding site. nih.govnih.gov

The inhibitory activity of S-substituted isothioureas is sensitive to the length of the alkyl side chain, with a sharp decline in activity observed when the side chain exceeds two carbon atoms. nih.gov Additionally, substitution on the ethylene (B1197577) side chain of ethyl-TU or on the nitrogens of SMT significantly reduces NOS inhibitory potency. nih.gov While some derivatives like ethyl-TU and isopropyl-TU show little selectivity between eNOS and iNOS, others such as SMT and aminoethyl-TU are relatively selective inhibitors of iNOS. nih.gov

Interactive Table: NOS Inhibition Data for Isothiourea Derivatives

Compound Target Enzyme Ki (nM) Selectivity
S-ethylisothiourea iNOS 17 -
S-ethylisothiourea eNOS 36 -
S-ethylisothiourea nNOS 29 -
S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea iNOS 47 190-fold vs eNOS

Correlation between Structure and Enzyme Inhibitory Activities (AChE, Aβ aggregation)

Derivatives of isothiourea have been investigated for their potential to inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, processes implicated in Alzheimer's disease. nih.gov For instance, a series of sulfone analogs of donepezil, incorporating an isothiourea-like moiety, were synthesized and evaluated as AChE inhibitors. ucl.ac.uk Compound 24r from this series demonstrated potent AChE inhibitory activity with an IC50 of 2.4 nM. ucl.ac.uk Kinetic and docking studies revealed that this compound acts as a mixed-type inhibitor. ucl.ac.uk

Furthermore, compound 24r was found to reduce amyloid aggregation in the presence of AChE. ucl.ac.uk This suggests a dual-action mechanism where inhibition of the AChE enzyme contributes to a reduction in the rate of β-peptide aggregation. ucl.ac.uk

In another study, benzothiazole-isothiourea derivatives were evaluated for their ability to inhibit both AChE and Aβ1-42 aggregation. nih.gov Computational docking simulations identified compounds 3f, 3r, and 3t as having favorable binding energies for both targets. nih.gov Subsequent in vitro testing showed that compound 3r could inhibit AChE and prevent Aβ1-42 aggregation, although it also exhibited cytotoxicity. nih.gov Compound 3t, however, showed the best anti-Aβ1-42 aggregation and AChE inhibitory activity without significant cytotoxicity in PC12 cells. nih.gov

The structure-activity relationship (SAR) for these compounds highlighted several key features for optimal activity. For AChE inhibition, a five-membered ring in a specific region of the molecule was found to be more effective than larger rings or straight-chain substituents. ucl.ac.uk The presence of a sulfone group was also determined to be crucial for inhibitory activity. ucl.ac.uk

Interactive Table: AChE and Aβ Aggregation Inhibition by Isothiourea Derivatives

Compound Target IC50 (nM) Notes
Compound 24r AChE 2.4 Mixed-type inhibitor, reduces Aβ aggregation
Compound 3r AChE & Aβ1-42 aggregation - Showed inhibitory activity but was cytotoxic

Impact of N-Substitution and S-Substitution on Reactivity and Functionality

The reactivity and functionality of isothiourea derivatives are significantly influenced by substitutions at the nitrogen (N) and sulfur (S) atoms. The substitution pattern on the thiourea (B124793) backbone can tune the conversion reactivity, which is a critical factor in applications such as the controlled synthesis of nanocrystals. nih.gov Generally, the conversion rate decreases as the number of substituents increases or when electron-donating groups (like alkyl) replace electron-withdrawing groups (like aryl). nih.gov

N-Substitution: Substitution on the nitrogen atoms of the isothiourea core can substantially alter the molecule's inhibitory potency against enzymes like NOS. nih.gov Introducing alkyl or amino groups to one or both nitrogens of S-methylisothiourea has been shown to reduce its NOS inhibitory activity. nih.gov The synthesis of N,N'-substituted thioureas can be achieved through various methods, including a two-step process that allows for the creation of a diverse library of compounds. rsc.org

S-Substitution: The nature of the substituent on the sulfur atom is a key determinant of the inhibitory activity and selectivity of isothiourea derivatives against NOS isoforms. nih.gov The inhibitory activity of S-substituted isothioureas declines sharply if the alkyl side chain exceeds two carbon atoms in length. nih.gov S-alkylation is a common strategy for synthesizing isothioureas, often starting from thiourea and an appropriate alkyl halide. researchgate.net More modern and environmentally friendly methods for S-alkylation include the use of alcohols in the presence of aqueous acids. researchgate.net Copper-catalyzed S-arylation of arylthioureas provides an efficient route to aryl-isothioureas. organic-chemistry.org

The synthesis of S-alkyl isothioureas can also be achieved through a base-initiated condensation of S-alkyl isothiouronium salts with β-ketoesters, a method that has been applied to the large-scale synthesis of pharmaceutical inhibitors. rsc.org

Theoretical Models for Predicting Activity (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. nih.gov This method is valuable for predicting the activity of new derivatives and guiding the design of more potent and selective molecules. nih.govnih.gov

For thiourea derivatives, QSAR studies have been employed to predict their anticancer activities. sciencepublishinggroup.comscichemj.org These studies have identified key molecular descriptors that influence activity, such as lipophilicity (LogP), bond lengths, and vibrational frequencies. scichemj.org For example, one study on thiourea derivatives with anticancer activity against liver cancer found that the vibration frequency of the carbon-oxygen double bond, the length of a specific C-N bond, and LogP were priority descriptors for predicting activity. scichemj.org

In the context of AChE inhibition, QSAR models have also been developed. For a series of sulfur-containing thiourea and sulfonamide derivatives, QSAR models were built using multiple linear regression. nih.gov These models demonstrated reliable predictive performance and highlighted the importance of chemical properties like mass, polarizability, electronegativity, and the presence of specific bonds (C-N, F-F, N-N) in determining the anticancer activities of the compounds. nih.gov

The application of theoretical models extends to understanding the fundamental properties of thiourea molecules. Ab initio and semiempirical molecular orbital theories have been used to study the hydrogen-bonding patterns of urea (B33335) and thiourea aggregates. researchgate.net These studies revealed that for thiourea, ribbon-like hydrogen-bonding patterns are favored over chains, which is consistent with its experimental crystal structure. researchgate.net This fundamental understanding of intermolecular interactions is crucial for designing molecules with specific self-assembly properties.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for isothioureas, aiming to reduce environmental impact and improve efficiency. researchgate.net Future research will likely focus on several key areas to enhance the sustainability of N-ethyl-S-methyl-isothiourea synthesis.

One promising direction is the advancement of electrochemical synthesis . An electrocatalytic three-component reaction of thiols, isocyanides, and amines has been developed for the synthesis of isothiourea derivatives. mdpi.com This method avoids the need for heavy metal catalysts and stoichiometric oxidants, offering high atom economy and broad substrate applicability. mdpi.com Further research could optimize this process for the specific synthesis of this compound, potentially leading to a cleaner and more efficient manufacturing process.

The use of environmentally benign solvents is another critical aspect of sustainable synthesis. nih.gov Water-promoted C-S bond formation reactions have been reported, demonstrating that water can be essential for the success of certain coupling reactions. acs.org Researchers are also exploring green solvents like Cyrene as viable alternatives to traditional solvents like THF for the synthesis of thiourea (B124793) derivatives. nih.gov

Multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules like isothioureas in a single step, which is inherently more sustainable due to reduced waste and energy consumption. mdpi.com While some MCRs for isothioureas still rely on heavy metal catalysts, future work will likely focus on developing catalyst-free or more environmentally friendly catalytic systems. mdpi.com

Furthermore, the development of catalyst-free synthetic methods under mild conditions is a significant goal. For instance, a catalyst-free method for synthesizing symmetric thiourea derivatives in water using sunlight has been demonstrated. researchgate.net Adapting such principles to the synthesis of unsymmetrical isothioureas like this compound represents a key challenge and a significant opportunity for future research.

Synthetic ApproachKey AdvantagesPotential for this compound
Electrochemical Synthesis Avoids heavy metals and oxidants, high atom economy. mdpi.comDevelopment of a specific and efficient protocol.
Green Solvents Reduces use of hazardous materials, potential for simplified purification. nih.govacs.orgOptimization of reactions in water or bio-based solvents.
Multicomponent Reactions Operational simplicity, step economy, reduced waste. mdpi.comDesign of a one-pot synthesis from simple precursors.
Catalyst-Free Methods Eliminates catalyst toxicity and cost, milder reaction conditions. researchgate.netExploration of light- or microwave-assisted catalyst-free routes.

Exploration of New Catalytic Applications and Systems

Chiral isothioureas have emerged as powerful organocatalysts in asymmetric synthesis, capable of promoting a wide range of enantioselective transformations. mdpi.commdpi.com Future research in this area will likely focus on expanding the catalytic repertoire of this compound and its derivatives.

A key area of exploration is the development of novel asymmetric cycloaddition reactions . Isothiourea catalysts have been successfully employed in [2+2] and [3+3] cycloadditions to generate complex cyclic structures with high stereocontrol. nih.govsphinxsai.com Future work could investigate the use of this compound-based catalysts in other types of cycloadditions, potentially leading to the synthesis of novel heterocyclic compounds with interesting biological activities.

The application of isothiourea catalysts in conjugate addition reactions is another promising avenue. mdpi.comnih.gov Researchers have demonstrated the enantioselective Michael addition of various nucleophiles to α,β-unsaturated compounds using isothiourea catalysts. nih.gov Tailoring the structure of this compound could lead to catalysts with enhanced reactivity and selectivity for specific Michael acceptors and donors.

Furthermore, the development of cooperative catalytic systems involving isothioureas is a rapidly growing field. nih.gov The combination of an isothiourea catalyst with a transition metal catalyst, such as iridium, has been shown to enable novel asymmetric annulation reactions. nih.gov Investigating the potential of this compound as a ligand or co-catalyst in such systems could unlock new synthetic transformations.

The table below summarizes potential new catalytic applications for this compound-based systems:

Catalytic ApplicationPotential Outcome
Novel Cycloadditions Synthesis of new chiral heterocyclic scaffolds.
Tailored Conjugate Additions Highly selective formation of C-C and C-heteroatom bonds.
Cooperative Catalysis Access to unprecedented asymmetric transformations.
Polymerization Catalysis Control over polymer stereochemistry and architecture.

Identification of Undiscovered Biochemical Targets and Mechanisms

While some biological activities of isothiourea derivatives are known, a vast landscape of potential biochemical targets and mechanisms remains to be explored for this compound. A significant body of research has identified S-substituted isothioureas, including S-methylisothiourea and S-ethylisothiourea, as potent inhibitors of nitric oxide synthases (NOS) . nih.gov These compounds act as competitive inhibitors at the L-arginine binding site, with some showing selectivity for the inducible NOS (iNOS) isoform. nih.gov This makes them interesting candidates for therapeutic intervention in conditions associated with excessive nitric oxide production, such as inflammation and septic shock.

Beyond NOS inhibition, isothiourea derivatives have been investigated for a range of other biological activities. Some have shown potential as neuroprotective agents and cognition enhancers , with studies pointing towards their ability to modulate NMDA receptors and act as calcium channel blockers. mdpi.com The antimicrobial properties of thiourea and isothiourea derivatives are also an active area of research, with potential mechanisms including the inhibition of enzymes like DNA gyrase B. nih.gov Furthermore, certain thiourea derivatives have demonstrated anticancer activity , with proposed mechanisms including the inhibition of epidermal growth factor receptor (EGFR). nih.gov

Future research should aim to systematically screen this compound and its analogs against a broad panel of biological targets to uncover novel therapeutic applications. This could involve high-throughput screening assays against various enzymes, receptors, and ion channels. Once a hit is identified, detailed mechanistic studies will be crucial to understand the mode of action at the molecular level.

Potential Biochemical Target ClassKnown/Potential Mechanisms
Enzymes Competitive inhibition (e.g., NOS), allosteric modulation. nih.gov
Receptors Agonism or antagonism (e.g., NMDA receptors). mdpi.com
Ion Channels Blockade or modulation of channel activity (e.g., calcium channels). mdpi.com
DNA/RNA Intercalation or groove binding.

Advanced Computational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design, and its application to this compound and its analogs holds significant promise for accelerating research and development. frontiersin.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach for developing predictive models that correlate the chemical structure of isothiourea derivatives with their biological activity or catalytic performance. mdpi.comnih.govnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding of isothiourea derivatives to their biological targets at the atomic level. sphinxsai.comnih.gov These techniques can be used to predict binding affinities, identify key interactions, and guide the design of new analogs with improved potency and selectivity. sphinxsai.com For example, docking studies have been used to understand the binding of thiourea derivatives to the active sites of enzymes like HDAC1 and sirtuin-1. sphinxsai.comnih.gov

The de novo design of novel isothiourea-based catalysts and inhibitors is another exciting frontier. By leveraging computational methods, it is possible to design molecules with specific desired properties from the ground up. nih.gov This can involve fragment-based design approaches, where molecular fragments with known binding properties are computationally assembled to create novel lead compounds. nih.gov

The integration of machine learning and artificial intelligence with these computational methods is expected to further enhance their predictive power and enable the design of this compound analogs with highly tailored properties. nih.gov

Computational MethodApplication in Isothiourea Research
QSAR Predicting biological activity (e.g., anticancer, antimicrobial) and catalytic efficiency. mdpi.comnih.govnih.gov
Molecular Docking Elucidating binding modes with protein targets and guiding lead optimization. sphinxsai.comnih.gov
Molecular Dynamics Assessing the stability of ligand-protein complexes and understanding dynamic interactions. nih.gov
De Novo Design Creating novel isothiourea scaffolds with desired functionalities. nih.gov

Synthesis and Characterization of Novel this compound Analogs with Tailored Reactivity

The synthesis and characterization of novel analogs of this compound with tailored reactivity is a key area for future research, with the potential to yield compounds with enhanced catalytic activity, improved biological efficacy, or novel material properties. The structure-activity relationship (SAR) of isothiourea derivatives is a central theme in this endeavor, providing valuable insights into how modifications to the molecular structure influence its function. nih.gov

For catalytic applications, the synthesis of chiral analogs of this compound is of particular interest. By introducing chiral centers into the isothiourea backbone, it is possible to create highly effective asymmetric organocatalysts. mdpi.com The electronic properties of the substituents on the nitrogen and sulfur atoms can be systematically varied to fine-tune the catalyst's Lewis basicity and steric environment, thereby influencing the stereochemical outcome of the catalyzed reaction. mdpi.com

In the context of medicinal chemistry, the synthesis of analogs with modified pharmacokinetic and pharmacodynamic properties is a primary goal. For example, incorporating moieties like the adamantane (B196018) cage can enhance the lipophilicity and potential for biological activity. nih.gov The synthesis of N-acyl thiourea derivatives has also been explored to modulate the biological activity profile, leading to compounds with antimicrobial and antioxidant properties. sphinxsai.com

The reactivity of the isothiourea core can also be tailored for specific applications. For instance, the S-methyl group can be replaced with other alkyl or aryl groups to modulate the compound's stability and reactivity as a leaving group in certain catalytic cycles. The substituents on the nitrogen atoms can also be varied to influence the pKa of the molecule and its ability to act as a hydrogen bond donor or acceptor.

A systematic approach to the synthesis and characterization of a library of this compound analogs, coupled with high-throughput screening for catalytic and biological activity, will be crucial for unlocking the full potential of this versatile scaffold.

Analog Design StrategyDesired Outcome
Introduction of Chirality Enantioselective organocatalysts. mdpi.com
Modification of N- and S-Substituents Fine-tuning of electronic and steric properties for catalysis and biological activity. nih.gov
Incorporation of Pharmacophores Enhanced therapeutic potential (e.g., adamantane, heterocyclic rings). sphinxsai.comnih.gov
Systematic SAR Studies Deeper understanding of the relationship between structure and function.

Q & A

Basic Research Questions

Q. How is N-ethyl-S-methyl-isothiourea synthesized and characterized in academic research?

  • Methodology : Synthesis typically involves nucleophilic substitution reactions between ethylamine derivatives and thiourea precursors under controlled pH and temperature. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Researchers should cross-validate results with established protocols from peer-reviewed literature (e.g., inhibition studies of analogous isothioureas like S-ethylisothiourea in nitric oxide synthase [NOS] inhibition) .
  • Key Data : For example, S-ethylisothiourea (a structural analog) exhibits competitive inhibition of NOS with Ki values of 17–36 nM across isoforms, suggesting similar synthetic rigor is required for N-ethyl-S-methyl derivatives .

Q. What experimental designs are recommended to study N-ethyl-S-methyl-isothiourea's enzyme inhibition mechanisms?

  • Methodology : Use enzyme kinetics assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive, non-competitive) and calculate inhibition constants (Ki). Include control experiments with known inhibitors (e.g., L-NAME for NOS) to benchmark potency. For selectivity studies, test against multiple enzyme isoforms (e.g., inducible vs. endothelial NOS) .
  • Example : Garvey et al. (1994) demonstrated S-ethylisothiourea’s selectivity by comparing Ki values across NOS isoforms, a model applicable to N-ethyl-S-methyl derivatives .

Q. What safety protocols are critical when handling N-ethyl-S-methyl-isothiourea in laboratory settings?

  • Guidelines : Follow OSHA and REACH regulations for thiourea derivatives, including fume hood use, personal protective equipment (PPE), and proper waste disposal. Safety data sheets (SDS) for analogous compounds (e.g., N,N′-dimethylthiourea) highlight risks of dermal toxicity and respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in N-ethyl-S-methyl-isothiourea’s inhibitory activity across studies?

  • Methodology : Conduct systematic meta-analyses of published Ki values and experimental conditions (e.g., buffer pH, enzyme source). Use statistical tools (ANOVA, regression) to identify confounding variables. Replicate key studies under standardized conditions to isolate discrepancies .
  • Case Study : Variations in NOS isoform purity or assay temperature may explain conflicting potency reports for isothiourea analogs .

Q. What structural modifications enhance N-ethyl-S-methyl-isothiourea’s selectivity for specific enzyme targets?

  • Approach : Perform structure-activity relationship (SAR) studies by synthesizing analogs with altered alkyl/aryl groups. Use computational docking (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro validation. Compare results to S-ethylisothiourea’s isoform-specific Ki trends .
  • Example : Substituting the ethyl group with bulkier substituents may improve selectivity for neuronal NOS over endothelial isoforms .

Q. How should researchers document experimental reproducibility for N-ethyl-S-methyl-isothiourea synthesis?

  • Best Practices : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines: provide detailed synthetic protocols in supplementary materials, including reaction yields, purification steps, and spectroscopic data. Use standardized nomenclature and reference established characterization methods (e.g., IUPAC guidelines) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in N-ethyl-S-methyl-isothiourea studies?

  • Tools : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values. Report confidence intervals and p-values for significance testing. Address outliers via Grubbs’ test or robust statistical models .

Q. How can researchers validate the purity of N-ethyl-S-methyl-isothiourea batches?

  • Methods : Combine HPLC (≥95% purity threshold), elemental analysis, and differential scanning calorimetry (DSC) to confirm crystallinity. Cross-reference with published spectra for analogous compounds .

Tables of Key Parameters

Parameter Value/Technique Reference
Typical Ki range17–36 nM (for S-ethylisothiourea/NOS)
Recommended HPLC purity≥95%
Critical SAR modificationsAlkyl chain length, thiourea substitution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.